4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid: is a complex organic compound that features a benzo[d]imidazole ring system, which is a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
The compound, also known as 3-{[4-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its biological effects .
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the cyclization of o-phenylenediamine with formic acid to form the benzo[d]imidazole ring. Subsequent steps may include nitration, reduction, and acylation to introduce the appropriate substituents and functional groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the benzo[d]imidazole ring and the oxobutanoic acid moiety Similar compounds include other benzo[d]imidazole derivatives and related heterocyclic compounds
Conclusion
4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid: is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development.
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Properties
IUPAC Name |
4-[4-(6-methyl-1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-2-7-14-15(10-11)21-18(20-14)12-3-5-13(6-4-12)19-16(22)8-9-17(23)24/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBOQUZMKWZUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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